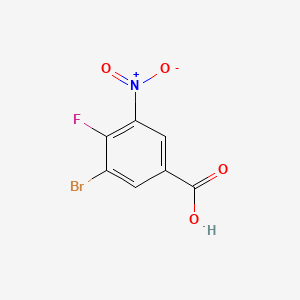

3-Bromo-4-fluoro-5-nitrobenzoic acid

Overview

Description

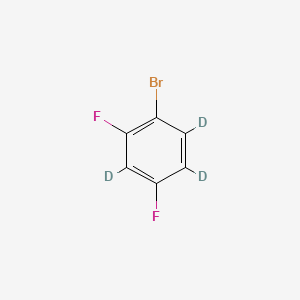

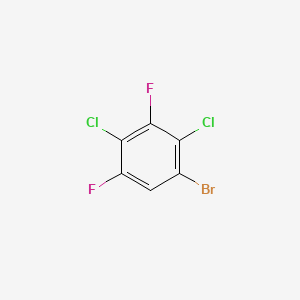

3-Bromo-4-fluoro-5-nitrobenzoic acid is a chemical compound with the molecular formula C7H3BrFNO4 . It has a molecular weight of 264.01 . It is typically stored at room temperature and is available in solid form .

Synthesis Analysis

The synthesis of 3-Bromo-4-fluoro-benzoic acid can be achieved through a process that involves reacting fluorobenzene with acetyl chloride in the presence of an acylation catalyst at a temperature from about 0° to 100° C . The reaction mixture is then reacted with bromine at a temperature from about 50° to 150° C . The resulting bromination product is reacted with a hypochlorite solution at a temperature between about 0° and 100° C .Molecular Structure Analysis

The InChI code for 3-Bromo-4-fluoro-5-nitrobenzoic acid is 1S/C7H3BrFNO4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H, (H,11,12) .Physical And Chemical Properties Analysis

3-Bromo-4-fluoro-5-nitrobenzoic acid is a solid at room temperature . It has a molecular weight of 264.01 .Scientific Research Applications

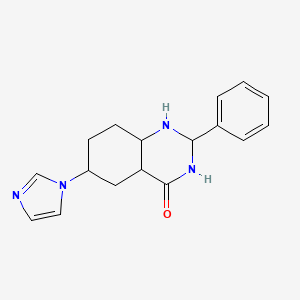

Preparation of Novel Benzimidazoles

3-Bromo-4-fluoro-5-nitrobenzoic acid can be used as a starting reagent in the preparation of novel benzimidazoles . These benzimidazoles have shown promising antimycobacterial activity, making them potential candidates for the development of new drugs against mycobacterial infections .

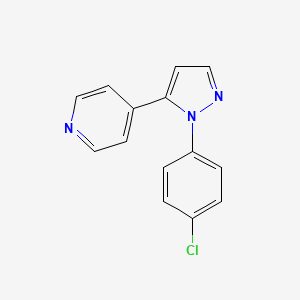

Synthesis of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitors

This compound is also used in the synthesis of a series of novel acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors . These inhibitors, which contain a benzimidazole core structure, could be used in the treatment of neurodegenerative disorders like Alzheimer’s disease .

Precursors for the Pictet-Spengler Reaction

3-Bromo-4-fluoro-5-nitrobenzoic acid can be used in the preparation of bis(heterocyclic) skeletal precursors for the Pictet-Spengler reaction . This reaction is a key step in the synthesis of many biologically active natural products and pharmaceuticals .

Reactions at the Benzylic Position

The presence of a benzene ring in 3-Bromo-4-fluoro-5-nitrobenzoic acid allows for resonance stabilization of the benzylic position . This makes it a valuable compound in studying reactions at the benzylic position, such as free radical bromination and nucleophilic substitution .

Industrial Synthesis

3-Bromo-4-fluoro-5-nitrobenzoic acid is used in industrial synthesis processes . For example, it can be reacted with acetyl chloride in the presence of an acylation catalyst, followed by a reaction with bromine and a hypochlorite solution . This process is used in the preparation of other complex organic compounds .

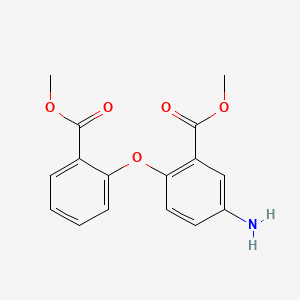

Preparation of 3-Phenoxy-4-fluoro-benzoic Acid

This compound can be used to prepare 3-phenoxy-4-fluoro-benzoic acid . This is achieved by reacting 3-Bromo-4-fluoro-5-nitrobenzoic acid (or its sodium or potassium salt) with potassium phenolate .

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Mechanism of Action

Target of Action

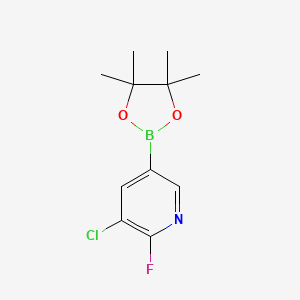

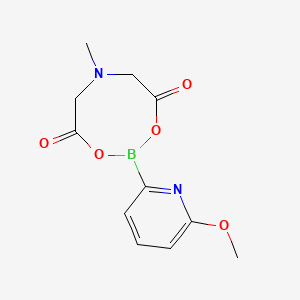

Similar compounds have been used in the suzuki–miyaura coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

It’s worth noting that compounds with similar structures can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Similar compounds have been involved in the suzuki–miyaura coupling reaction , which involves the transmetalation of organoboron reagents .

Result of Action

Similar compounds have been used in the preparation of novel benzimidazoles having antimycobacterial activity .

Action Environment

It’s worth noting that the product is chemically stable under standard ambient conditions (room temperature) .

properties

IUPAC Name |

3-bromo-4-fluoro-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPOWDIDJDBOFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716481 | |

| Record name | 3-Bromo-4-fluoro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1290117-21-3 | |

| Record name | 3-Bromo-4-fluoro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride](/img/structure/B572683.png)